

dCBP-1: A Technical Guide to a Selective p300/CBP Degradator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: dCBP-1

Cat. No.: B8180490

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **dCBP-1**, a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators p300 (E1A-associated protein p300) and CREB-binding protein (CBP). As a Proteolysis Targeting Chimera (PROTAC), **dCBP-1** offers a powerful tool for studying the functional roles of p300/CBP and presents a promising therapeutic strategy in oncology, particularly in hematological malignancies like multiple myeloma. This document details the mechanism of action of **dCBP-1**, compiles quantitative data on its activity, and provides comprehensive experimental protocols for its characterization.

Introduction to dCBP-1

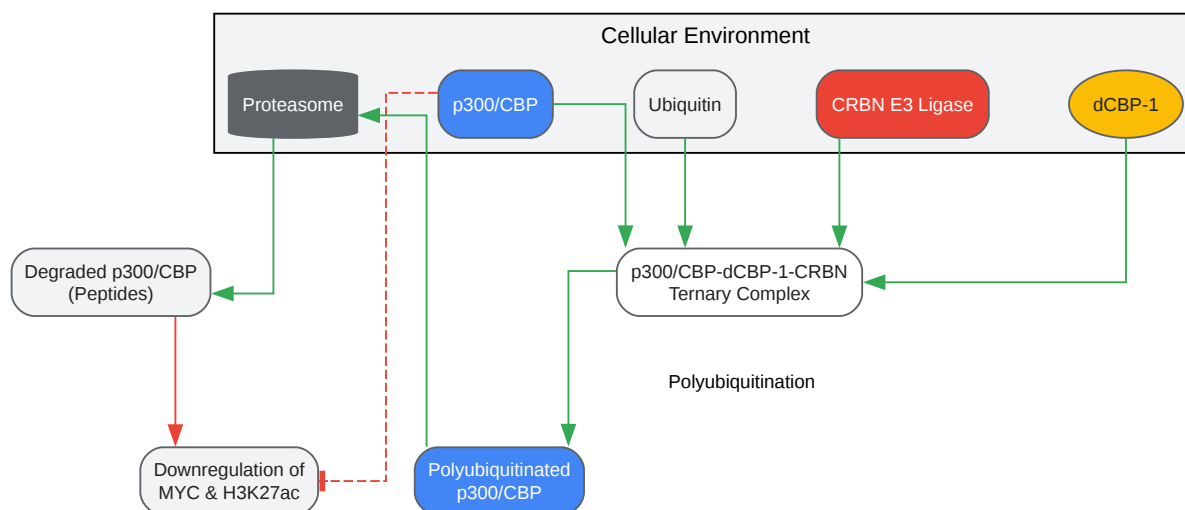
dCBP-1 is a chemical probe designed to induce the degradation of p300 and CBP, two critical lysine acetyltransferases that play a central role in regulating gene expression through chromatin modification and protein acetylation.[1][2] Unlike traditional small molecule inhibitors that only block a specific domain or function, **dCBP-1** mediates the complete removal of the target proteins.[2] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

dCBP-1 is a heterobifunctional molecule, consisting of a ligand that binds to p300/CBP and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This dual binding

induces the formation of a ternary complex between p300/CBP and CRBN, leading to the polyubiquitination of p300/CBP and their subsequent degradation by the proteasome.[5] This targeted degradation results in the downregulation of key oncogenic pathways, such as those driven by MYC.[1][3]

Mechanism of Action

The mechanism of **dCBP-1** as a p300/CBP degrader involves a series of orchestrated molecular events, as depicted in the signaling pathway below.



[Click to download full resolution via product page](#)

dCBP-1 Mechanism of Action

Quantitative Data

The following tables summarize the quantitative data for **dCBP-1**'s degradation potency and its effects on cell viability in various cancer cell lines.

Table 1: Degradation Potency of **dCBP-1**

| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) | Reference |
|-----------|------------------------------|---------------|-------------------|-----------|
| MM.1S | <10 | >95 | 6 | [1][4] |
| HAP1 | 10-1000 (near complete loss) | >90 | 6 | [1] |
| MM1R | Not specified | Near-complete | 6 | [4] |
| KMS-12-BM | Not specified | Near-complete | 6 | [4] |
| KMS34 | Not specified | Near-complete | 6 | [4] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cell Viability (IC50) of **dCBP-1**

| Cell Line | IC50 (nM) | Timepoint (days) |
|------------------------------|-----------|------------------|
| MM.1S | Potent | Not specified |
| Other Multiple Myeloma Lines | Potent | Not specified |

IC50: Half-maximal inhibitory concentration.

Table 3: Time-Course of p300/CBP Degradation by **dCBP-1** (250 nM) in HAP1 Cells

| Timepoint | p300/CBP Levels | Reference |
|-----------|---------------------------|-----------|
| 1 hour | Near-complete degradation | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

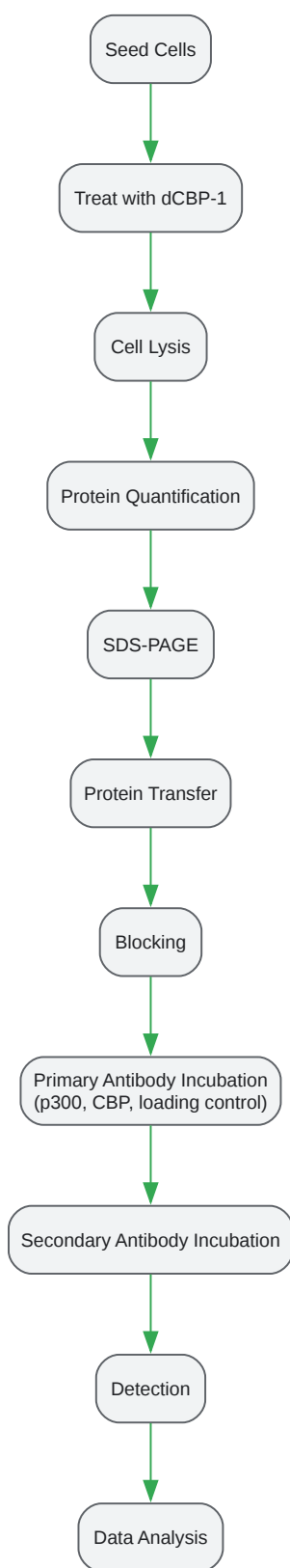
Cell Culture

- MM.1S Cells:

- Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Passaging: Maintain cell density between 0.5 x 10⁵ and 2 x 10⁶ cells/mL.
- HAP1 Cells:
 - Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS and 1% penicillin-streptomycin.[6]
 - Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂. [6]
 - Passaging: Split cells 1:10 to 1:15 every 2-3 days to maintain sub-confluent cultures (not exceeding 75% confluency).[6]

Western Blotting for p300/CBP Degradation

This protocol is for assessing the degradation of p300 and CBP in response to **dCBP-1** treatment.



[Click to download full resolution via product page](#)

Western Blotting Workflow

- **Cell Seeding and Treatment:** Seed cells (e.g., HAP1 or MM.1S) in appropriate culture vessels. Allow cells to adhere and grow to a suitable confluency (typically 70-80%). Treat cells with varying concentrations of **dCBP-1** or a vehicle control (e.g., DMSO) for the desired time points.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE and Western Blotting:**
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
 - Rabbit anti-p300
 - Rabbit anti-CBP[7]
 - Antibodies for loading controls (e.g., GAPDH, β -actin).
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay

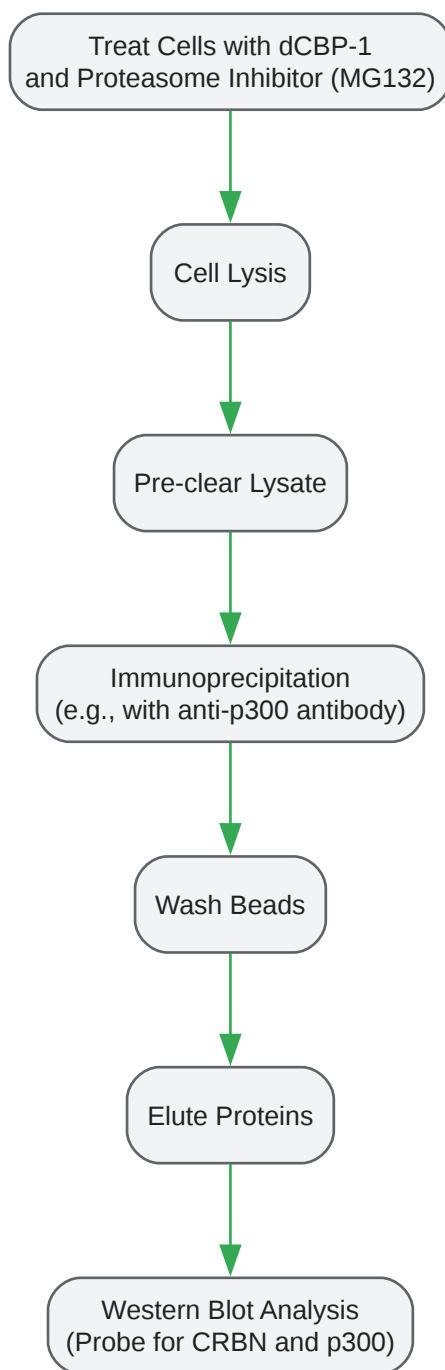
This protocol measures the effect of **dCBP-1** on cell proliferation and viability.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

- **Compound Treatment:** Treat the cells with a serial dilution of **dCBP-1** for 72 hours.
- **Viability Measurement:** Use a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
- **Data Analysis:** Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a four-parameter dose-response curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the **dCBP-1**-dependent interaction between p300/CBP and CRBN.



[Click to download full resolution via product page](#)

Co-Immunoprecipitation Workflow

- Cell Treatment: Treat cells with **dCBP-1** and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex.
- Lysis and Immunoprecipitation:

- Lyse the cells in a non-denaturing lysis buffer.
- Incubate the cell lysate with an antibody against p300 or CRBN overnight at 4°C.
- Add protein A/G-agarose beads to pull down the antibody-protein complexes.
- Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the bound proteins from the beads.
- Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of both p300/CBP and CRBN.

Downstream Effects of dCBP-1

The degradation of p300/CBP by **dCBP-1** leads to significant downstream cellular effects.

MYC Expression

dCBP-1 treatment has been shown to ablate the enhancer activity driving the expression of the MYC oncogene, a critical factor in many cancers, including multiple myeloma.[\[1\]](#)[\[8\]](#)

Histone Acetylation

As p300 and CBP are major histone acetyltransferases, their degradation leads to a global reduction in histone acetylation, particularly H3K27ac, a marker of active enhancers.[\[8\]](#)

Limitations and Future Directions

While **dCBP-1** is a potent and selective degrader in vitro, it has poor pharmacokinetic properties that limit its use in in vivo studies.[\[9\]](#) This has spurred the development of next-generation p300/CBP degraders with improved oral bioavailability and in vivo efficacy. The principles and protocols outlined in this guide for **dCBP-1** can be readily adapted for the characterization of these novel degraders.

Conclusion

dCBP-1 is a valuable research tool for elucidating the diverse functions of p300 and CBP. Its ability to induce rapid and potent degradation of these key epigenetic regulators provides a distinct advantage over traditional inhibitors. The experimental protocols and quantitative data

presented in this technical guide offer a comprehensive resource for researchers utilizing **dCBP-1** in their studies of cancer biology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. HAP1 Cell Culture Guidelines : Horizon 제품 소개 [dawinbio.com]
- 7. CBP Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [dCBP-1: A Technical Guide to a Selective p300/CBP Degradar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180490#dcbp-1-as-a-selective-p300-cbp-degrader]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com